2-(4-fluorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders.
Mechanism Of Action
The primary mechanism of action of 2-(4-fluorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide is the inhibition of the dopamine transporter. This leads to an increase in the levels of dopamine in the brain, which can have various effects on behavior and mood. The compound has also been shown to have some affinity for other neurotransmitter transporters such as the serotonin and norepinephrine transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-fluorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide are primarily related to its effects on dopamine levels in the brain. It has been shown to increase dopamine release in the prefrontal cortex, which is associated with improved cognitive function. It has also been shown to decrease dopamine release in the nucleus accumbens, which is associated with reduced drug-seeking behavior.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(4-fluorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide in lab experiments is its potency and selectivity as a dopamine transporter inhibitor. This makes it a useful tool for studying the role of dopamine in various physiological and behavioral processes. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully monitored in experimental studies.
Future Directions
There are several potential future directions for research on 2-(4-fluorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders, particularly those related to dopamine dysfunction. Another area of interest is its potential use as a diagnostic tool in brain imaging studies. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of 2-(4-fluorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide involves the reaction of 4-fluorophenol with 1-isopropyl-4-(4-chlorobutyl)piperidine-4-carboxylate in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield the final compound. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-(4-fluorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological and psychiatric disorders such as attention deficit hyperactivity disorder (ADHD), depression, and drug addiction. It has also been studied for its potential use as a diagnostic tool in imaging studies of the brain.
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-13(2)20-9-7-14(8-10-20)11-19-17(21)12-22-16-5-3-15(18)4-6-16/h3-6,13-14H,7-12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUZKFIKDZYBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide |
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